4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol
Description
Properties
IUPAC Name |
4-chloro-2-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c16-12-5-6-14(21)11(7-12)9-20-8-10-3-1-2-4-13(10)15(17,18)19/h1-7,20-21H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUYSIFPWUOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Core Structural Components
The target molecule comprises three critical moieties:
- 4-Chlorophenol backbone : Provides the aromatic framework with a hydroxyl group at position 2 and a chlorine substituent at position 4.
- Trifluoromethylbenzylamine : Introduces the electron-withdrawing trifluoromethyl group and serves as the amine source.
- Methyleneamino linker : Connects the benzylamine to the phenolic ring via a CH₂ group.
Retrosynthetic disconnection suggests two primary pathways:
- Pathway A : Direct coupling of 2-(trifluoromethyl)benzylamine to a pre-functionalized chlorophenol derivative.
- Pathway B : Sequential introduction of substituents onto a simpler phenolic scaffold.
Synthetic Routes and Methodologies
Route 1: Benzyl Ether Protection/Deprotection Strategy
This method adapts techniques from EP0004447A2, which describes trifluoromethylphenol synthesis via benzyl ether intermediates.
Step 1: Phenol Protection
4-Chloro-2-hydroxybenzyl alcohol is protected as a benzyl ether using sodium benzylate in N,N-dimethylacetamide (DMA) at 80–100°C. The benzyl group shields the hydroxyl during subsequent reactions.
Reaction Conditions
Step 2: Chloromethylation
The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂) in dichloromethane (DCM).
Reaction Conditions
Step 3: Amine Coupling
2-(Trifluoromethyl)benzylamine reacts with the chloromethyl intermediate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
Reaction Conditions
- Reagent : 2-(Trifluoromethyl)benzylamine (1.1 eq), K₂CO₃ (3 eq)
- Solvent : DMF
- Temperature : 60°C, 12 hours
- Yield : 78%
Step 4: Deprotection
Hydrogenolysis over 5% palladium-on-carbon (Pd/C) in ethanol removes the benzyl protecting group.
Reaction Conditions
Table 1: Route 1 Optimization Data
| Step | Key Parameter | Optimal Value | Yield (%) |
|---|---|---|---|
| 1 | Sodium benzylate eq | 1.2 | 92 |
| 2 | SOCl₂ eq | 2.5 | 85 |
| 3 | Reaction time | 12 hours | 78 |
| 4 | H₂ pressure | 50 psi | 95 |
Route 2: Mannich Reaction-Based Synthesis
The PMC study highlights Mannich reactions for introducing aminomethyl groups to phenolic systems.
Step 1: Condensation
4-Chlorophenol reacts with formaldehyde and 2-(trifluoromethyl)benzylamine in acidic ethanol.
Reaction Conditions
- Reagents : Formaldehyde (37% aq., 1.5 eq), 2-(trifluoromethyl)benzylamine (1.1 eq)
- Catalyst : HCl (0.1 eq)
- Solvent : Ethanol
- Temperature : Reflux, 8 hours
- Yield : 68%
Step 2: Purification
Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Table 2: Mannich Reaction Variants
| Amine Source | Solvent | Yield (%) |
|---|---|---|
| 2-(Trifluoromethyl)benzylamine | Ethanol | 68 |
| 4-(Trifluoromethyl)benzylamine | THF | 52 |
| 3-(Trifluoromethyl)benzylamine | DCM | 44 |
Critical Analysis of Methodologies
Route 1 Advantages and Limitations
- Advantages : High yields at each step; robust protection/deprotection sequence.
- Limitations : Multi-step synthesis increases time and cost; Pd/C catalyst requires careful handling.
Route 2 Advantages and Limitations
- Advantages : One-pot reaction simplifies workflow; avoids hazardous chloromethylation.
- Limitations : Lower yield due to competing side reactions; chromatographic purification needed.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chloro group can result in various substituted phenols.
Scientific Research Applications
Organic Synthesis
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol serves as a crucial reagent in organic synthesis. It is utilized as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities with potential pharmaceutical applications.
Biological Studies
The compound has been investigated for its biological activities, particularly in enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity, which improves interaction with hydrophobic regions of proteins, making it a valuable candidate in medicinal chemistry.
Key Biological Activities
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes, which is critical for developing drugs targeting various diseases.
- Receptor Modulation : The compound interacts with various receptors, leading to alterations in their activity, which can be explored for therapeutic benefits.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of substituents on biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Increases binding affinity to receptors |
| Trifluoromethyl Group | Enhances metabolic stability |
These modifications have been linked to increased potency against various biological targets, including kinases involved in disease pathways .
Case Study on Colony-Stimulating Factor 1 Receptor (CSF1R)
A notable study published in the Journal of Medicinal Chemistry evaluated compounds similar to this compound for their ability to inhibit CSF1R. The findings indicated that structural modifications could lead to enhanced therapeutic profiles, demonstrating subnanomolar potency against this target .
Antimicrobial Testing
In antimicrobial testing, compounds with similar structures have been assessed for their effectiveness against various pathogens. The results suggest that modifications at the aromatic rings can significantly influence antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the phenolic group.
4-(Trifluoromethyl)phenol: Similar structure but lacks the chloro and amino groups
Uniqueness
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical properties.
Biological Activity
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol, also known by its CAS number 1042519-03-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H11ClF3NO
- Molecular Weight : 301.7 g/mol
- CAS Number : 1042519-03-8
- Purity : >90%
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, particularly in the context of receptor interactions and enzyme inhibition. The trifluoromethyl group (CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased potency against target receptors.
Key Biological Activities
- Inhibition of Enzyme Activity :
- Receptor Modulation :
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of both the chloro and trifluoromethyl substituents in enhancing biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Increases binding affinity to receptors |
| Trifluoromethyl Group | Enhances metabolic stability |
These modifications have been shown to significantly influence the potency against various targets, including kinases and receptors involved in disease pathways .
Case Studies
-
Case Study on CSF1R Inhibition :
- A study published in Journal of Medicinal Chemistry explored a series of compounds similar to this compound for their ability to inhibit colony-stimulating factor 1 receptor (CSF1R). Compounds with similar structural motifs demonstrated subnanomolar potency against CSF1R, indicating that modifications at the aromatic rings could lead to enhanced therapeutic profiles .
- Antimicrobial Testing :
Q & A
Basic: What are the optimal synthetic routes for 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol, and how can reaction conditions be systematically optimized?
Methodological Answer:
The compound is typically synthesized via a reductive amination pathway. A proven protocol involves:
- Condensation of 1-(5-chloro-2-hydroxyphenyl)ethanone with 2-(trifluoromethyl)benzylamine in methanol at room temperature for 48 hours.
- Subsequent reduction with NaBH4 in THF/ethanol (1:1 v/v) at 273 K to yield the secondary amine .
Optimization Strategies: - Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
- Test solvents (e.g., THF vs. DMF) for solubility and yield improvements.
- Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and pH effects .
Advanced: How can stereochemical outcomes (e.g., diastereomer formation) be controlled during synthesis?
Methodological Answer:
Chiral resolution or asymmetric catalysis is critical. For enantiopure products:
- Use chiral auxiliaries (e.g., (R)-configured amines) during condensation to induce stereoselectivity .
- Analyze intramolecular hydrogen bonding (O-H⋯N) via X-ray crystallography to confirm absolute configurations .
- Employ chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FTIR/Raman: Identify functional groups (e.g., phenolic -OH at ~3200 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .
- NMR (¹H/¹³C): Assign peaks for the aromatic protons (δ 6.5–7.5 ppm), trifluoromethyl group (δ ~120 ppm in ¹³C), and methylene bridges (δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved?
Methodological Answer:
- Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate the methylene (-CH2-) group with adjacent aromatic carbons .
- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
- Use X-ray crystallography as a definitive structural validation tool .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening: Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
- Enzyme Inhibition: Test against target enzymes (e.g., kinases, proteases) via fluorescence-based kinetic assays .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess IC50 values .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace -CF3 with -CN or -Cl) and compare bioactivity .
- Molecular Docking: Use software (AutoDock Vina) to predict binding modes with target proteins (e.g., bacterial efflux pumps) .
- Pharmacophore Modeling: Identify critical motifs (e.g., phenolic -OH, benzylamino group) for activity .
Basic: What analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV/FLD: Use C18 columns with mobile phases (acetonitrile/water + 0.1% TFA) for separation. Detection at λ = 254 nm .
- GC-MS: Derivatize with BSTFA to improve volatility. Monitor using SIM mode for selectivity .
- Validation: Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and recovery rates .
Advanced: How can degradation pathways and stability under varying conditions be studied?
Methodological Answer:
- Forced Degradation: Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor via LC-MS to identify degradants .
- Kinetic Studies: Use Arrhenius plots to predict shelf life. Determine activation energy (Ea) for major degradation routes .
- Stabilizers: Test antioxidants (e.g., BHT) or pH buffers to enhance solution stability .
Basic: What computational tools predict physicochemical properties (e.g., logP, pKa)?
Methodological Answer:
- Software: Use ChemAxon or ACD/Labs to calculate logP (~2.8) and pKa (~9.5 for phenolic -OH) .
- Solubility: Apply Hansen solubility parameters to optimize solvent systems .
- ADMET Prediction: SwissADME or pkCSM to estimate bioavailability and toxicity risks .
Advanced: How can metabolic pathways and in vivo interactions be modeled?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
